2-(2-Ethoxypyridin-3-yloxy)ethanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

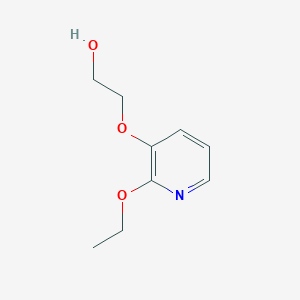

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-ethoxypyridin-3-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-12-9-8(13-7-6-11)4-3-5-10-9/h3-5,11H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWGWYLEOMBXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467831 | |

| Record name | 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313657-94-2 | |

| Record name | 2-(2-ETHOXYPYRIDIN-3-YLOXY)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Ethoxypyridin 3 Yloxy Ethanol

The synthesis of the target molecule, 2-(2-Ethoxypyridin-3-yloxy)ethanol, is a multi-step process that relies on established organic chemistry reactions. A key strategic approach involves the formation of a crucial intermediate, 2-ethoxypyridin-3-ol (B71907), followed by an etherification reaction to introduce the 2-hydroxyethoxy side chain. The most prominent and versatile method for this final step is the Williamson ether synthesis.

A plausible synthetic pathway commences with a readily available starting material, such as nicotinic acid. This can be converted to the key 2-ethoxypyridin-3-ol intermediate through a series of transformations. Once this intermediate is secured, it can be reacted with a suitable 2-haloethanol, for instance, 2-chloroethanol, under basic conditions to yield the final product.

Preparation of 2-ethoxypyridin-3-ol: This intermediate is not commonly available commercially and would likely be synthesized from a precursor like nicotinic acid. This process could involve the introduction of a hydroxyl group at the 2-position, followed by etherification to form the ethoxy group.

Williamson Ether Synthesis: This classical and reliable method is then employed to couple 2-ethoxypyridin-3-ol with a 2-haloethanol. This reaction proceeds via an S_N2 mechanism, where the alkoxide of 2-ethoxypyridin-3-ol acts as a nucleophile, attacking the electrophilic carbon of the 2-haloethanol.

The following table outlines a proposed set of reaction conditions for the Williamson ether synthesis step:

| Parameter | Condition | Rationale |

| Reactants | 2-ethoxypyridin-3-ol, 2-chloroethanol | Formation of the desired ether linkage. |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH) | To deprotonate the hydroxyl group of 2-ethoxypyridin-3-ol, forming the reactive alkoxide. researchgate.net |

| Solvent | Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents are known to effectively facilitate S_N2 reactions. wikipedia.orgbyjus.com |

| Temperature | 70-110 °C | Heating is often necessary to drive the reaction to completion. researchgate.net The specific temperature would be optimized based on reaction monitoring. |

| Catalyst | Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | Can be employed to enhance the reaction rate, especially in biphasic systems. wikipedia.orgyoutube.com |

Green Chemistry Considerations in 2 2 Ethoxypyridin 3 Yloxy Ethanol Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 2-(2-Ethoxypyridin-3-yloxy)ethanol, several aspects of the Williamson ether synthesis can be optimized for improved environmental performance.

Key areas for green improvements include the choice of solvents, the use of catalysts, and the application of energy-efficient reaction conditions. The goal is to enhance the sustainability of the synthesis by minimizing waste, reducing energy consumption, and using less toxic reagents. numberanalytics.com

The following table summarizes green chemistry strategies applicable to this synthesis:

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Safer Solvents and Auxiliaries | The use of greener solvents such as ionic liquids, deep eutectic solvents, or even water with micellar catalysis can be explored to replace traditional volatile organic compounds like DMF. numberanalytics.comresearchgate.netresearchgate.net |

| Catalysis | The implementation of a recyclable phase-transfer catalyst can improve reaction efficiency and reduce the amount of catalyst required. numberanalytics.comcapes.gov.br Supported catalysts, for instance on a solid matrix, can also be considered for ease of separation and reuse. benthamscience.com |

| Energy Efficiency | Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in Williamson ether syntheses. wikipedia.orgbenthamscience.com This technique can lead to higher yields in shorter periods compared to conventional heating. wikipedia.org |

| Use of Renewable Feedstocks | While the immediate precursors may be derived from petroleum, exploring bio-based routes for the synthesis of the initial starting materials, like nicotinic acid, could enhance the overall greenness of the process. nih.govjetir.org |

| Waste Prevention | Optimizing reaction conditions, such as temperature and reactant ratios, can maximize the yield of the desired product and minimize the formation of byproducts, thereby reducing waste. numberanalytics.com |

By integrating these green chemistry considerations, the synthesis of this compound can be made more environmentally benign and economically viable.

Advanced Spectroscopic and Structural Characterization of 2 2 Ethoxypyridin 3 Yloxy Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a complete characterization of 2-(2-Ethoxypyridin-3-yloxy)ethanol, a suite of NMR experiments would be required.

¹H NMR and ¹³C NMR Chemical Shift Assignments

¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the foundational information for the structural confirmation of this compound. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethoxy group, the pyridine (B92270) ring, and the ethanol (B145695) moiety. The chemical shifts (δ) of these signals, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would be crucial for assigning each proton to its specific position in the molecule.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon signals are indicative of their hybridization and the electronic effects of neighboring atoms. For instance, the carbons of the pyridine ring would appear in the aromatic region, while the aliphatic carbons of the ethoxy and ethanol groups would be found at higher field.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Pyridine-H4 | 7.5-7.8 (dd) | - |

| Pyridine-H5 | 7.2-7.4 (dd) | - |

| Pyridine-H6 | 8.0-8.2 (dd) | - |

| O-CH₂ (ethoxy) | 4.3-4.5 (q) | 63-65 |

| CH₃ (ethoxy) | 1.3-1.5 (t) | 14-16 |

| O-CH₂ (ethanol) | 4.0-4.2 (t) | 68-70 |

| CH₂-OH (ethanol) | 3.7-3.9 (t) | 60-62 |

| OH | Variable | - |

| Pyridine-C2 | - | 160-162 |

| Pyridine-C3 | - | 145-147 |

| Pyridine-C4 | - | 120-122 |

| Pyridine-C5 | - | 115-117 |

| Pyridine-C6 | - | 148-150 |

Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual experimental values are not available.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and to determine the complete connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons, for example, within the ethoxy group (-CH₂-CH₃) and the ethanol moiety (-CH₂-CH₂-OH).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular fragments, for instance, by showing correlations between the protons of the ethoxy group and the C2 carbon of the pyridine ring, and between the protons of the ethanol moiety and the C3 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This would be valuable for determining the preferred conformation of the molecule, such as the relative orientation of the ethoxy and ethanol side chains with respect to the pyridine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aliphatic and aromatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching vibrations of the ether and alcohol functionalities (in the fingerprint region, 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching vibrations of non-polar bonds would also be more prominent.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Hypothetical FT-IR (cm⁻¹) | Hypothetical Raman (cm⁻¹) |

| O-H Stretch | 3350 (broad) | Weak |

| Aromatic C-H Stretch | 3050 | 3050 |

| Aliphatic C-H Stretch | 2970, 2880 | 2970, 2880 |

| C=N, C=C Stretch (Pyridine) | 1580, 1470, 1430 | 1580, 1470, 1430 |

| C-O-C Stretch | 1250, 1040 | 1250, 1040 |

Note: This table is for illustrative purposes only. No experimental data has been found.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₉H₁₃NO₃), HRMS would provide an exact mass measurement of the molecular ion [M]⁺ or a protonated species [M+H]⁺. This experimental value would then be compared to the calculated exact mass to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum would also offer valuable structural information.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Should this compound be a crystalline solid, single crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Computational Chemistry and Theoretical Studies of 2 2 Ethoxypyridin 3 Yloxy Ethanol

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

No specific studies detailing the quantum chemical calculations for 2-(2-Ethoxypyridin-3-yloxy)ethanol were found. Such research would typically involve methods like Density Functional Theory (DFT) to determine its electronic structure, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. These calculations are fundamental for understanding the molecule's reactivity and kinetic stability.

Conformational Analysis and Potential Energy Surface Mapping

There is no available research on the conformational analysis or potential energy surface (PES) mapping of this compound. This type of study is crucial for identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them, which in turn influence its physical and biological properties.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical predictions of spectroscopic properties (such as NMR, IR, and UV-Vis spectra) for this compound are not available. These calculations, when correlated with experimental spectra, are invaluable for confirming the molecule's structure and understanding its electronic transitions and vibrational modes.

In Silico Design of Novel this compound Analogues

The absence of foundational computational studies on the parent molecule means that no research on the in silico design of its analogues has been conducted. Such studies would typically use the parent molecule's computational model as a starting point for designing new molecules with potentially enhanced or modified properties for various applications.

Biological and Pharmacological Investigations of 2 2 Ethoxypyridin 3 Yloxy Ethanol and Its Derivatives

In Vitro Biological Activity Screening

The initial phase of investigating the therapeutic potential of novel compounds such as 2-(2-Ethoxypyridin-3-yloxy)ethanol and its synthesized derivatives would typically involve a comprehensive in vitro screening process. This approach allows for the preliminary assessment of their biological effects at the molecular and cellular levels.

Enzyme Inhibition and Activation Assays

Enzyme inhibition and activation assays are fundamental in determining the potential of a compound to modulate specific enzymatic pathways, which are often implicated in various diseases. For a hypothetical series of this compound derivatives, researchers would screen them against a panel of relevant enzymes. The results of such assays are typically presented in terms of IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

Table 1: Hypothetical Enzyme Inhibition Data for this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

| Derivative A | Enzyme X | 5.2 |

| Derivative B | Enzyme X | 12.8 |

| Derivative C | Enzyme Y | 0.9 |

| Derivative D | Enzyme Y | > 100 |

Receptor Binding and Modulation Studies

To understand if the compounds interact with specific receptors, receptor binding assays are conducted. These studies are crucial for identifying the molecular targets through which the compounds might exert their pharmacological effects. The affinity of the compounds for various receptors is usually quantified by the equilibrium dissociation constant (Ki).

Table 2: Hypothetical Receptor Binding Affinity for this compound Derivatives

| Compound | Receptor Target | Ki (nM) |

| Derivative A | Receptor A | 150 |

| Derivative B | Receptor A | 25 |

| Derivative C | Receptor B | 8 |

| Derivative D | Receptor B | 320 |

Cell-Based Assays for Cellular Responses

Cell-based assays provide insights into the effects of compounds on whole cells, including their impact on cell viability, proliferation, and signaling pathways. These assays are critical for understanding the cellular consequences of enzyme or receptor modulation.

For instance, a series of this compound derivatives could be evaluated for their cytotoxic effects on cancer cell lines or their ability to modulate specific signaling cascades.

Table 3: Hypothetical Cell Viability Data for this compound Derivatives in a Cancer Cell Line

| Compound | Cell Line | GI₅₀ (µM) |

| Derivative A | Cancer Cell Line Z | 10.5 |

| Derivative B | Cancer Cell Line Z | 2.1 |

| Derivative C | Cancer Cell Line Z | > 50 |

| Derivative D | Cancer Cell Line Z | 7.8 |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Following the initial biological screening, structure-activity relationship (SAR) studies are conducted to understand how the chemical structure of the derivatives influences their biological activity.

Identification of Key Pharmacophoric Elements

By comparing the structures of the most and least active compounds, researchers can identify the key pharmacophoric elements—the essential structural features required for biological activity. This could involve recognizing the importance of the ethoxypyridine ring, the ether linkage, or the terminal hydroxyl group in this compound.

Optimization of Biological Activity Through Structural Modifications

Once the key pharmacophoric elements are identified, systematic structural modifications are made to the lead compounds to optimize their biological activity. This iterative process of synthesis and biological testing aims to enhance potency, selectivity, and other desirable pharmacological properties. For example, modifications could include altering the substituents on the pyridine (B92270) ring or changing the length of the ethanol (B145695) side chain.

Investigation of Mechanism of Action (MOA) and Target Engagement

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the mechanism of action or target engagement for the chemical compound this compound or its direct derivatives have been identified. Research into the precise molecular targets and the downstream signaling pathways modulated by this specific compound appears to be limited or not present in the public domain.

While data on the exact compound is unavailable, the broader class of substituted pyridinyloxy alkanolamine derivatives, to which this compound belongs, has been investigated for various biological activities. Generally, compounds with a pyridinyloxy scaffold are explored for their potential to interact with a range of biological targets, often owing to the pyridine ring's ability to participate in hydrogen bonding and other molecular interactions.

In the absence of direct evidence, any proposed mechanism of action for this compound would be purely speculative and based on the activities of structurally related but distinct molecules. For instance, various pyridine derivatives have been synthesized and evaluated for activities such as enzyme inhibition or receptor modulation. However, without experimental data for the specific compound , it is not possible to ascertain its pharmacological profile.

Table 1: Summary of Mechanistic Investigations for Structurally Related Compound Classes

| Compound Class | Investigated Mechanisms/Targets | Key Findings (Illustrative) |

| Pyridine Derivatives | Anticancer (e.g., kinase inhibition), Antimicrobial | Certain pyridine-containing compounds have demonstrated inhibition of specific kinases involved in cell proliferation. Other derivatives have shown activity against various bacterial strains. |

| Aryloxyethanolamine Derivatives | Adrenergic receptor modulation | A number of compounds in this class are known to interact with alpha- and beta-adrenergic receptors, leading to various physiological effects. |

Note: This table is for illustrative purposes and is based on general findings for broader chemical classes. No specific data for this compound is available.

Exploratory In Vivo Pharmacological Evaluation (Limited to Efficacy and Target Modulation)

Consistent with the lack of mechanistic studies, there is no publicly available information regarding the in vivo pharmacological evaluation of this compound or its derivatives in terms of efficacy or target modulation. Preclinical studies in animal models, which are essential for determining the potential therapeutic effects and confirming target engagement in a living organism, have not been reported for this specific chemical entity.

Exploratory in vivo studies are critical for understanding how a compound behaves within a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to reach and interact with its intended target to produce a pharmacological effect. The absence of such data for this compound means that its potential in vivo activities remain unknown.

Table 2: Summary of In Vivo Efficacy for Structurally Related Compound Classes

| Compound Class | Therapeutic Area (Illustrative) | In Vivo Model (Example) | Observed Efficacy (General) |

| Pyridine Derivatives | Oncology | Xenograft models | Some derivatives have shown tumor growth inhibition in animal models of cancer. |

| Aryloxypropanolamine Derivatives | Cardiovascular | Hypertensive rat models | Certain compounds have demonstrated blood pressure-lowering effects. |

Note: This table provides general examples of in vivo studies on related compound classes and does not represent data for this compound, for which no such information has been found.

Potential Applications of 2 2 Ethoxypyridin 3 Yloxy Ethanol in Chemical Sciences

Utility as a Versatile Synthetic Intermediate in Medicinal Chemistry

The primary function of 2-(2-Ethoxypyridin-3-yloxy)ethanol in the chemical landscape appears to be as a building block or intermediate in the synthesis of more complex molecules. The terminal hydroxyl group provides a reactive site for a variety of chemical transformations, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution. These reactions would allow for its incorporation into larger molecular scaffolds.

The ethoxy-substituted pyridine (B92270) ring is a common feature in a range of biologically active compounds. Therefore, it is plausible that this compound serves as a precursor for introducing this specific structural motif during the synthesis of novel therapeutic agents.

Role in Drug Discovery and Development Programs

Given the prevalence of pyridine-containing structures in pharmaceuticals, it is conceivable that this compound is utilized in drug discovery programs. It could be employed in the generation of compound libraries for high-throughput screening against various biological targets. The compound's structure allows for diversification, where the alcohol functionality can be modified to create a series of related analogues for structure-activity relationship (SAR) studies. However, without specific examples from published literature or patents, its role remains hypothetical.

Exploration as a Ligand in Coordination Chemistry or Catalysis

The structure of this compound contains multiple potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and alcohol groups. This makes it a potential chelating ligand for a variety of metal ions. The formation of metal complexes with such ligands can lead to novel catalysts or materials with interesting magnetic or optical properties. The study of alcohols as ligands is an established area of coordination chemistry. While simple alcohols like ethanol (B145695) can coordinate to metal centers, the multifunctional nature of this compound could lead to more stable or structurally diverse complexes. No specific studies detailing the use of this compound as a ligand were identified.

Potential in Materials Science or Polymer Chemistry

In the realm of materials science, the hydroxyl group of this compound allows it to be potentially used as a monomer or a chain-terminating agent in polymerization reactions. For instance, it could be incorporated into polyesters or polyurethanes. The presence of the pyridine ring within a polymer backbone could impart specific properties, such as altered thermal stability, conductivity, or the ability to coordinate with metals for the creation of functional polymer materials. As with other potential applications, there is no direct evidence of its use in this capacity in the reviewed literature.

Conclusion and Future Research Directions for 2 2 Ethoxypyridin 3 Yloxy Ethanol

Summary of Key Findings and Current Research Gaps

Currently, dedicated research on 2-(2-Ethoxypyridin-3-yloxy)ethanol is sparse. Publicly available information is primarily limited to basic physicochemical properties.

| Property | Value |

| CAS Number | 313657-94-2 epa.govcanbipharm.com |

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.206 g/mol |

The primary research gap is the near-complete absence of studies on its biological activity, detailed synthetic methodologies, and potential applications. While the broader class of pyridine (B92270) derivatives has been extensively studied for activities ranging from antimicrobial to anticancer, the specific contribution of the 2-ethoxypyridin-3-yloxy ethanol (B145695) moiety remains uncharacterized. nih.govijpsonline.com This lack of data represents a significant opportunity for novel research.

Identification of Emerging Methodologies for Future Research

The future study of This compound can benefit significantly from recent advancements in synthetic organic chemistry.

Synthesis: Modern synthetic methods offer efficient pathways to functionalized pyridines. organic-chemistry.orgorganic-chemistry.org For the synthesis of 3-alkoxypyridine derivatives like the target compound, strategies involving nucleophilic substitution on a pyridine ring with a suitable leaving group at the 3-position are common. Emerging trends in C-H functionalization, which allow for the direct and selective modification of the pyridine core, could provide more atom-economical and efficient routes. researchgate.netbgu.ac.il Photocatalytic methods and transition-metal-free reactions are also gaining prominence for their mild conditions and high regioselectivity. acs.orgnih.gov

Table 1: Potential Synthetic Approaches for this compound and its Derivatives

| Methodology | Description | Potential Advantages |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a 3-halopyridine with an alkoxide. | Well-established, reliable for certain substrates. |

| C-H Functionalization | Direct activation and substitution of a C-H bond on the pyridine ring. researchgate.net | High atom economy, potential for late-stage functionalization. researchgate.net |

| Photoredox Catalysis | Use of visible light to drive the reaction, often under mild conditions. acs.org | Green chemistry approach, high selectivity. acs.org |

| Flow Chemistry | Continuous reaction process offering precise control over parameters. | Enhanced safety, scalability, and reproducibility. |

Characterization and Screening: High-throughput screening (HTS) technologies can be employed to rapidly assess the biological activity of This compound and its analogues against a wide array of biological targets. Furthermore, computational modeling and docking studies can predict potential interactions with proteins and guide the design of new derivatives with enhanced activity. nih.gov

Interdisciplinary Perspectives and Collaborative Opportunities

The exploration of This compound is inherently interdisciplinary.

Medicinal Chemistry and Pharmacology: The pyridine nucleus is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. nih.govdovepress.com The 3-hydroxypyridine (B118123) moiety, in particular, is found in compounds with neuroprotective and antioxidant properties. This suggests that This compound could be a valuable starting point for developing new therapeutic agents. Collaboration between synthetic chemists and pharmacologists is crucial to synthesize and test a library of derivatives to establish structure-activity relationships (SAR). nih.govnih.gov

Materials Science: Pyridine derivatives are integral to the development of functional materials, including ligands for catalysis and components of light-emitting diodes. nih.gov The ether and alcohol functionalities on the side chain of This compound could be leveraged to create novel polymers or coordination complexes with unique properties. Collaborative efforts with materials scientists could uncover non-medical applications for this scaffold.

Chemical Biology: The development of chemical probes based on the This compound scaffold could be a fruitful area of research. These probes could be used to study biological processes and identify new drug targets, requiring collaboration between chemists and biologists.

Long-Term Vision for the this compound Scaffold in Scientific Advancement

The long-term vision for the This compound scaffold is to establish it as a versatile building block for the creation of novel molecules with significant scientific and potentially commercial value.

A Platform for Drug Discovery: A primary long-term goal is to fully elucidate the therapeutic potential of this scaffold. By systematically modifying the ethoxy and ethanol side chains, as well as the pyridine ring itself, it may be possible to develop lead compounds for a variety of diseases. The structural simplicity of the parent compound makes it an attractive starting point for creating diverse chemical libraries. nih.gov

Advancing Synthetic Methodology: The synthesis of This compound and its derivatives can serve as a testbed for new and emerging synthetic technologies. Developing highly efficient and sustainable synthetic routes will not only benefit research on this specific scaffold but also contribute to the broader field of organic synthesis. organic-chemistry.org

Contribution to Supramolecular Chemistry and Materials Science: The potential for this scaffold to participate in hydrogen bonding and metal coordination opens up possibilities in supramolecular chemistry and the design of new materials. Future research could explore the self-assembly properties of its derivatives and their application in areas such as sensing, catalysis, and smart materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.